molecular formula C10H7BrN2O B3033530 (E)-3-(4-Bromophenyl)-2-cyanoacrylamide CAS No. 104127-29-9

(E)-3-(4-Bromophenyl)-2-cyanoacrylamide

Cat. No. B3033530
CAS RN: 104127-29-9
M. Wt: 251.08 g/mol
InChI Key: JTTTWTYPKBLSRW-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(E)-3-(4-Bromophenyl)-2-cyanoacrylamide” is a compound that contains a cyano group (-CN), an acrylamide group (CH2=CHCONH2), and a bromophenyl group (C6H4Br). The “(E)” denotes the configuration of the molecule around the double bond, indicating that the highest priority groups are on opposite sides of the double bond .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Suzuki coupling or Ullmann reaction . These reactions are commonly used to form carbon-carbon bonds, particularly in compounds containing aromatic rings .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar around the acrylamide group due to the sp2 hybridization of the carbon atoms. The bromophenyl group would add significant weight to the molecule, and the bromine atom may participate in halogen bonding interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the presence of the acrylamide group suggests that it could participate in addition reactions. The cyano group might act as a nucleophile in certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar cyano and acrylamide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Surface Modification and Self-Assembly

Researchers have explored self-assembly processes using (E)-3-(4-Bromophenyl)-2-cyanoacrylamide on metal surfaces. The compound’s interactions with underlying metallic substrates influence molecular architectures, such as Kagome networks, coordinated dimers, and branched coordination chains .

Mechanism of Action

The mechanism of action would depend on the context in which this compound is used. For example, in a biological context, the cyano group could potentially release cyanide, which is a potent inhibitor of cellular respiration .

Safety and Hazards

While specific safety data for this compound is not available, compounds containing cyano groups can be hazardous due to the potential release of toxic hydrogen cyanide gas. Proper safety precautions should be taken when handling such compounds .

properties

IUPAC Name

(E)-3-(4-bromophenyl)-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTTTWTYPKBLSRW-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(4-Bromophenyl)-2-cyanoacrylamide
Reactant of Route 2
(E)-3-(4-Bromophenyl)-2-cyanoacrylamide

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